

Spectroscopic Profile of cis-1,4-Hexadiene: A Technical Guide

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Compound of Interest

Compound Name: **cis-1,4-Hexadiene**

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This technical guide provides a comprehensive overview of the spectroscopic data for **cis-1,4-hexadiene**, a valuable diene in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **cis-1,4-hexadiene**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for trans-1,4-Hexadiene (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.81	ddt	1H	H-2
5.45	m	1H	H-4
5.44	m	1H	H-5
5.01	dd	1H	H-1a (trans to H-2)
4.97	dd	1H	H-1b (cis to H-2)
2.72	d	2H	H-3
1.66	d	3H	H-6

Note: A definitive ^1H NMR spectrum for pure **cis-1,4-hexadiene** was not available in the searched databases. The data presented is for the trans isomer as a reference.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for cis-1,4-Hexadiene

Chemical Shift (δ) ppm	Assignment
135.0	C-2
130.5	C-5
125.0	C-4
114.5	C-1
30.7	C-3
17.9	C-6

Table 3: Infrared (IR) Spectroscopy Data for cis-1,4-Hexadiene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Strong	=C-H stretch (vinyl)
3010	Medium	=C-H stretch (internal alkene)
2970	Strong	C-H stretch (aliphatic)
1640	Medium	C=C stretch (vinyl)
1440	Medium	CH ₂ scissoring
990	Strong	=C-H bend (vinyl, trans)
910	Strong	=C-H bend (vinyl, out-of-plane)
720	Medium	C-H bend (cis-alkene)

Table 4: Mass Spectrometry (MS) Data for cis-1,4-Hexadiene

m/z	Relative Intensity	Interpretation
82	45%	Molecular Ion [M] ⁺
67	100%	[M - CH ₃] ⁺ (Base Peak)
54	55%	[C ₄ H ₆] ⁺
41	80%	[C ₃ H ₅] ⁺ (Allyl cation)
39	65%	[C ₃ H ₃] ⁺
27	40%	[C ₂ H ₃] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **cis-1,4-hexadiene** is prepared by dissolving approximately 10-20 mg of the neat liquid in a deuterated solvent, such as chloroform-d (CDCl_3), to a final volume of approximately 0.6 mL in a clean, dry NMR tube. The solution must be homogeneous and free of any particulate matter. Due to the volatility of the analyte, the NMR tube should be securely capped.

The ^1H and ^{13}C NMR spectra are acquired on a Fourier-transform NMR spectrometer operating at a field strength of 300 MHz or higher. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled sequence is used, and a larger number of scans with a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain adequate signal intensity for all carbon atoms.

Infrared (IR) Spectroscopy

For a volatile liquid like **cis-1,4-hexadiene**, the IR spectrum is typically obtained using the "neat" sampling technique. A single drop of the pure liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film. The plates are then mounted in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.

The spectrum is recorded over the mid-infrared range, typically from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the clean, empty salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral analysis of the volatile **cis-1,4-hexadiene** is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

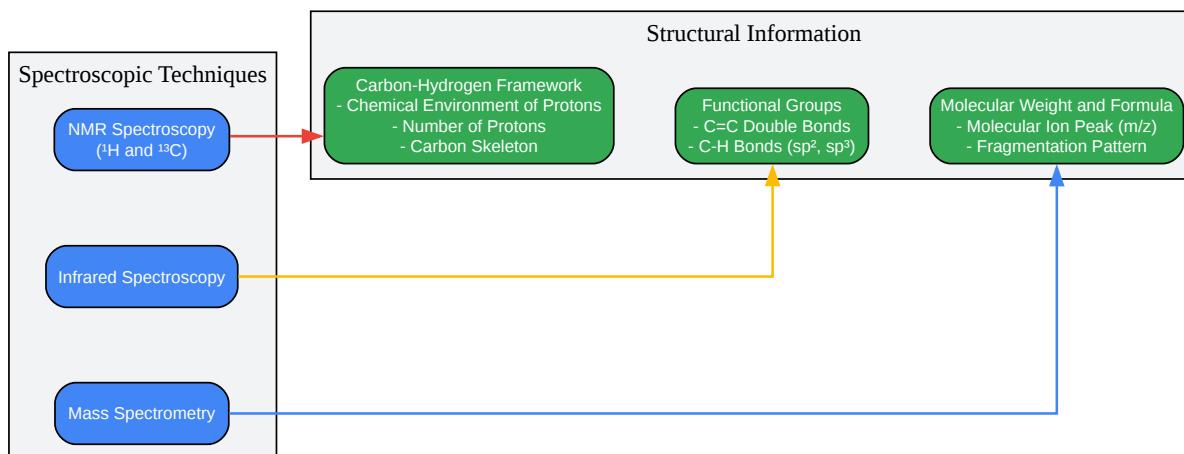
A small volume (typically 1 μL) of the solution is injected into the GC inlet, where it is vaporized. The sample is then carried by an inert gas (e.g., helium) through a capillary column, which separates the analyte from any impurities. The column effluent is introduced directly into the ion source of the mass spectrometer.

Ionization is typically achieved by electron impact (EI) at 70 eV. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by

a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for **cis-1,4-Hexadiene**.



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Caption: Spectroscopic techniques and their corresponding structural insights.

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References

- 1. 1,4-HEXADIENE(7319-00-8) 1H NMR [m.chemicalbook.com]

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